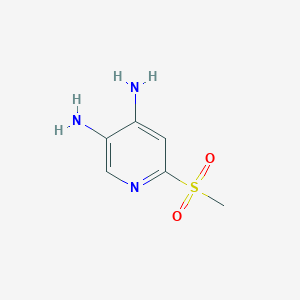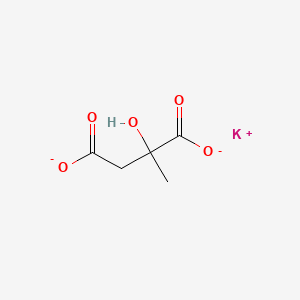
Potassium 2-hydroxy-2-methylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-hydroxy-2-methylbutanedioate, also known as potassium 2-hydroxy-2-methylsuccinate, is a chemical compound with the molecular formula C5H7KO5. It is a potassium salt of 2-hydroxy-2-methylbutanedioic acid. This compound is of interest due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2-hydroxy-2-methylbutanedioate can be synthesized through the neutralization of 2-hydroxy-2-methylbutanedioic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where the acid and base react to form the potassium salt and water.
Industrial Production Methods
Industrial production of this compound involves similar neutralization reactions but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in a pure form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-hydroxy-2-methylbutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Potassium 2-hydroxy-2-methylbutanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of potassium 2-hydroxy-2-methylbutanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems. It may also interact with enzymes, altering their activity and influencing metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 2-hydroxy-2-methylsuccinate
- Sodium 2-hydroxy-2-methylbutanedioate
- Calcium 2-hydroxy-2-methylbutanedioate
Uniqueness
Potassium 2-hydroxy-2-methylbutanedioate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and interactions with other compounds. Compared to its sodium and calcium counterparts, the potassium salt may exhibit different physicochemical properties and biological activities.
Propiedades
Fórmula molecular |
C5H6KO5- |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
potassium;2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C5H8O5.K/c1-5(10,4(8)9)2-3(6)7;/h10H,2H2,1H3,(H,6,7)(H,8,9);/q;+1/p-2 |
Clave InChI |
PABAISKHLXKLBZ-UHFFFAOYSA-L |
SMILES canónico |
CC(CC(=O)[O-])(C(=O)[O-])O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone](/img/structure/B15052679.png)

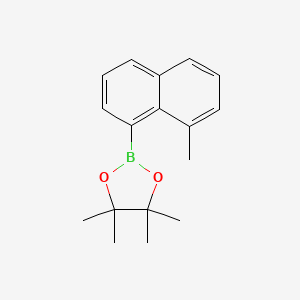
![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
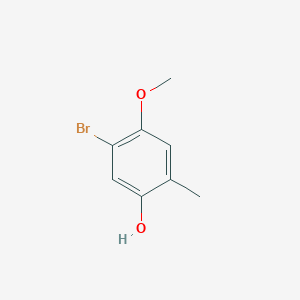
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)

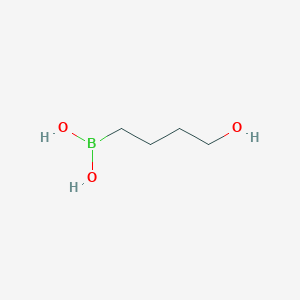
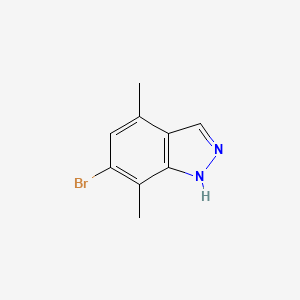

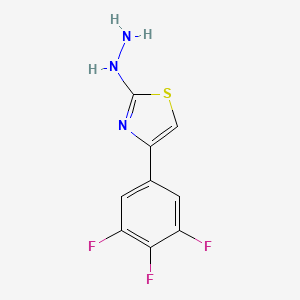
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)
